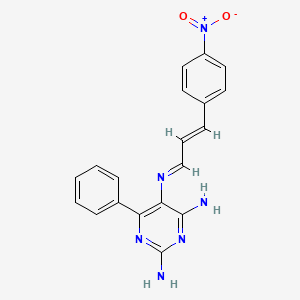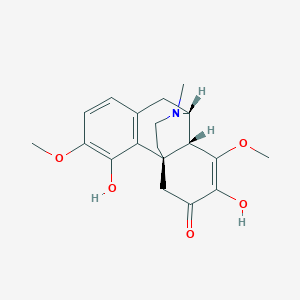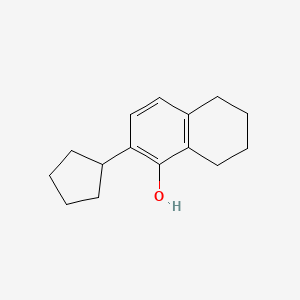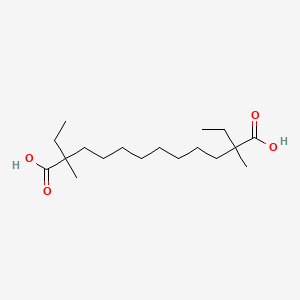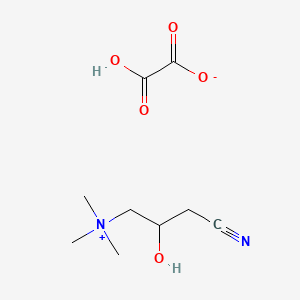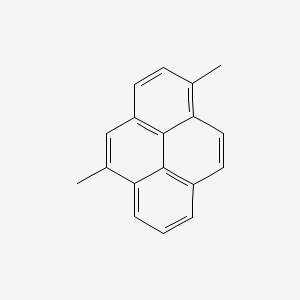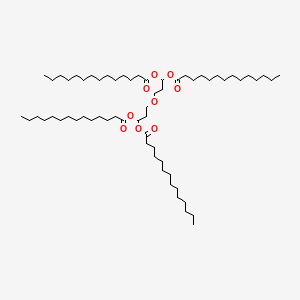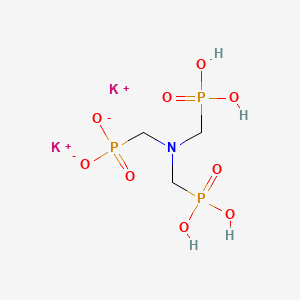
5,9-Methanobenzocycloocten-11-one, dodecahydro-4a-hydroxy-10-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Methanobenzocycloocten-11-one, dodecahydro-4a-hydroxy-10-methyl- involves multiple steps, including cyclization and hydroxylation reactions. The specific synthetic routes and reaction conditions are detailed in chemical databases and literature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the manufacturer and the intended application of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5,9-Methanobenzocycloocten-11-one, dodecahydro-4a-hydroxy-10-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
5,9-Methanobenzocycloocten-11-one, dodecahydro-4a-hydroxy-10-methyl- has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5,9-Methanobenzocycloocten-11-one, dodecahydro-4a-hydroxy-10-methyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context and application. Detailed studies on its mechanism of action are ongoing and are crucial for understanding its full potential .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5,9-Methanobenzocycloocten-11-one, dodecahydro-4a-hydroxy-10-methyl- include other methanobenzocycloocten derivatives and related organic molecules with similar structural features .
Uniqueness
What sets 5,9-Methanobenzocycloocten-11-one, dodecahydro-4a-hydroxy-10-methyl- apart is its unique combination of functional groups and its specific molecular configuration, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
1614-94-4 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
2-hydroxy-8-methyltricyclo[7.3.1.02,7]tridecan-13-one |
InChI |
InChI=1S/C14H22O2/c1-9-10-5-4-7-12(13(10)15)14(16)8-3-2-6-11(9)14/h9-12,16H,2-8H2,1H3 |
Clave InChI |
HZMOLOUVPKADBE-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCCC(C2=O)C3(C1CCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


